(+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

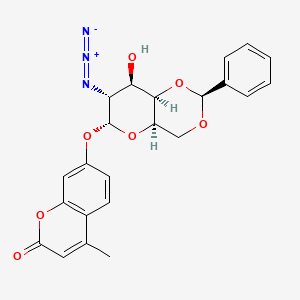

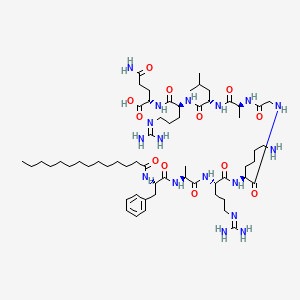

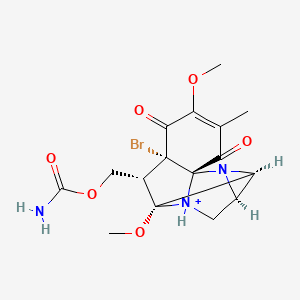

The compound “(+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5” is an isotope labelled metabolite of XLR11 . XLR11 is a synthetic cannabinoid featuring a tetramethylcyclopropyl group . The molecular formula of the compound is C21H23D5FNO2 and it has a molecular weight of 350.48 .

Synthesis Analysis

The compound is intended for use as an internal standard for the quantification of XLR11 N- (4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry . It is an expected phase 1 metabolite of XLR11, based on the known metabolism of similar compounds .Molecular Structure Analysis

The formal name of the compound is (1- (5-fluoro-4-hydroxypentyl)-1H-indol-3-yl) (2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 . The SMILES string representation is O=C (C1C © ©C1 ©C)C2=C ( [2H])N (CCCC (O)CF)C3=C2C ( [2H])=C ( [2H])C ( [2H])=C3 [2H] .Chemical Reactions Analysis

The compound is a metabolite of XLR11, which is a synthetic cannabinoid . The exact chemical reactions leading to the formation of this metabolite are not specified in the available resources.Physical And Chemical Properties Analysis

The compound is available as a 100 µg/ml solution in methanol . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Aplicaciones Científicas De Investigación

Metabolite Analysis for Substance Abuse Detection : JWH-018 and its metabolites, including the N-(4-hydroxypentyl) variant, are often analyzed to detect synthetic cannabinoid abuse. For instance, a study revealed the detection of various JWH-018 metabolites, including N-5-hydroxylated and carboxylated metabolites, in urine samples of individuals suspected of abusing synthetic cannabinoids (Jang et al., 2014).

Comparison with Other Synthetic Cannabinoids : Research has been conducted to differentiate between the abuse of different synthetic cannabinoids, such as JWH-018 and AM-2201. The presence of specific metabolites, including the N-(4-hydroxypentyl) metabolite of JWH-018, plays a crucial role in distinguishing between these substances (Hutter et al., 2013).

Toxicological Impacts : Studies have explored the toxicological impact of JWH-018 and its metabolites on human cell lines. For example, research comparing the toxicity of JWH-018 and its N-(3-hydroxypentyl) metabolite showed a higher toxicity for the metabolite, indicating its potential harmful effects on human health (Couceiro et al., 2016).

Pharmacokinetic Properties : Investigations into the pharmacokinetic properties of JWH-018 and its metabolites, including their concentration and elimination patterns in the human body, have been conducted. Such studies are crucial for understanding the drug's behavior and impact in the body (Toennes et al., 2017).

Role in Forensic Science : The metabolites of JWH-018, including the N-(4-hydroxypentyl) variant, are important in forensic science for the confirmation of synthetic cannabinoid use. Analytical methods have been developed for their detection in biological samples, aiding in legal and forensic investigations (Öztürk et al., 2015).

Mecanismo De Acción

The parent compound, XLR11, reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . XLR11 also has an N- (5-fluoropentyl) chain, which increases binding to both CB receptors . The exact mechanism of action of the metabolite is not specified in the available resources.

Safety and Hazards

The compound is intended for research use only and not for administration to humans . The safety data sheet indicates that the material may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation .

Propiedades

IUPAC Name |

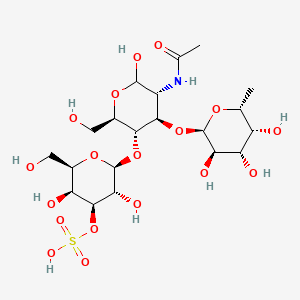

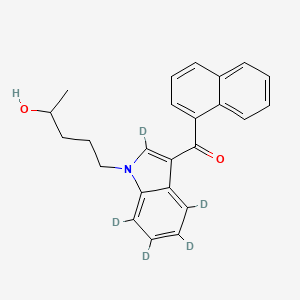

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/i4D,5D,12D,14D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBQQHYZJTRAS-NXZSVEOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017314 |

Source

|

| Record name | (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1413427-49-2 |

Source

|

| Record name | (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.